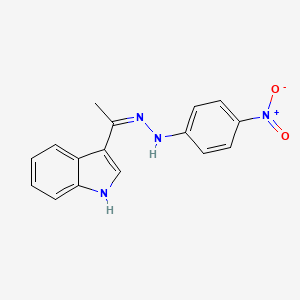
2-(2-naphthyloxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-naphthyloxy)butanamide, also known as NBQX, is a chemical compound that is commonly used in scientific research as a selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that are important for synaptic plasticity and memory formation in the brain. NBQX has been shown to have a high affinity for AMPA receptors and effectively block their activity, making it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.
Wirkmechanismus
2-(2-naphthyloxy)butanamide works by selectively blocking the activity of AMPA receptors, which are important for synaptic transmission and plasticity in the brain. By blocking these receptors, 2-(2-naphthyloxy)butanamide can prevent the excessive activation of neurons and reduce the risk of excitotoxicity, which can lead to cell death and neurological damage.
Biochemical and Physiological Effects
2-(2-naphthyloxy)butanamide has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions and the target tissue or organ. For example, it has been shown to reduce the release of glutamate and other neurotransmitters in the brain, which can have a neuroprotective effect. It has also been shown to reduce the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-naphthyloxy)butanamide in lab experiments is its high selectivity for AMPA receptors, which allows for precise manipulation of these receptors without affecting other neurotransmitter systems. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective tool for many labs. However, one limitation of 2-(2-naphthyloxy)butanamide is that it may not be effective in blocking all subtypes of AMPA receptors, and its effects may vary depending on the specific experimental conditions and target tissue.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-naphthyloxy)butanamide and AMPA receptors. For example, researchers may investigate the role of these receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's, or in the development of new therapies for drug addiction and depression. Additionally, new compounds may be developed that are even more selective and potent than 2-(2-naphthyloxy)butanamide, allowing for even more precise manipulation of AMPA receptors in the brain.
Synthesemethoden
2-(2-naphthyloxy)butanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-bromo-2-naphthol with 2-bromoacetylbutyrolactone in the presence of a base such as potassium carbonate. This reaction produces 2-(2-naphthyloxy)butanamide as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyloxy)butanamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, it has been shown to be effective in blocking excitotoxicity in animal models of stroke and traumatic brain injury. It has also been used to investigate the role of AMPA receptors in drug addiction, depression, and epilepsy.
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHUNAJCNWWLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yloxy)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)

![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)

![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6060734.png)